

Technical Support Center: Enhancing Cell Permeability of Piperazine-Based Compounds

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Compound of Interest

Compound Name: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Cat. No.: B1389040

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in piperazine-based compounds. Drawing from established scientific principles and field-proven insights, this resource is designed to help you navigate the complexities of optimizing your compounds for improved cellular uptake and efficacy.

Section 1: Understanding the Permeability Problem with Piperazine Compounds

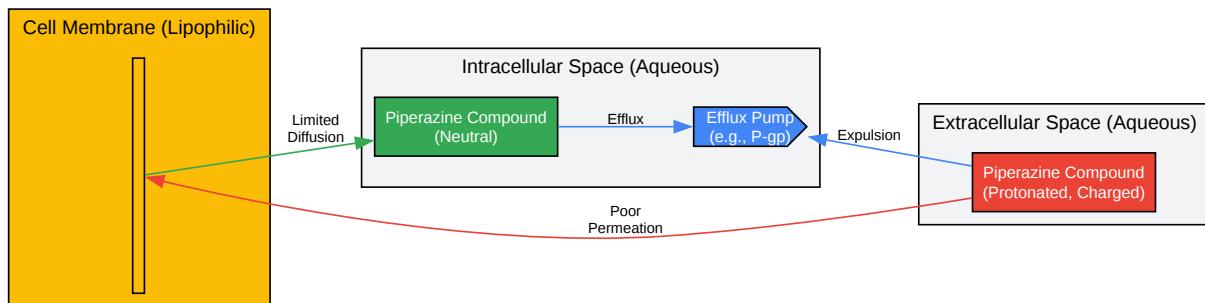
The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce desirable physicochemical properties and engage in critical interactions with biological targets. However, its inherent basicity often leads to poor passive diffusion across the lipophilic cell membrane, a significant hurdle in drug development.

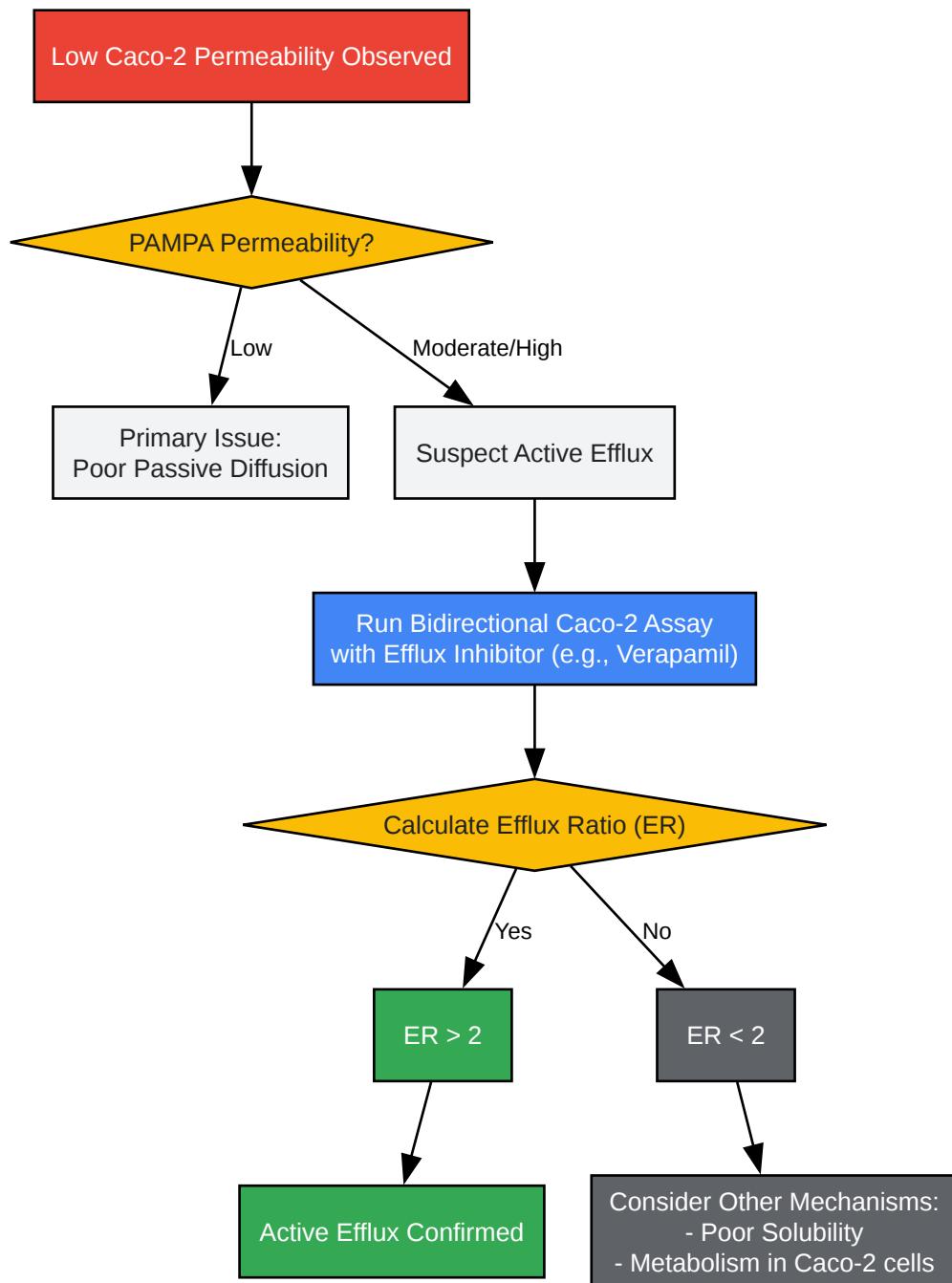
FAQ 1: Why do my piperazine-containing compounds exhibit low cell permeability?

Poor cell permeability of piperazine-based compounds is often multifactorial, stemming from their inherent physicochemical properties:

- **High Basicity (pKa):** Piperazine is a diprotic base with two pKa values, typically around 5.4 and 9.7.[1] At physiological pH (around 7.4), the piperazine ring is predominantly protonated, carrying a positive charge. This charge significantly hinders its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.
- **Hydrogen Bonding Capacity:** The nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors.[2] While crucial for target binding, excessive hydrogen bonding with the aqueous environment can impede the compound's transition into the lipophilic membrane interior.
- **Efflux Transporter Recognition:** Piperazine-containing molecules can be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3][4] This active efflux can significantly reduce the intracellular concentration of the compound, even if it has some ability to passively diffuse.

Visualizing the Permeability Challenge





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